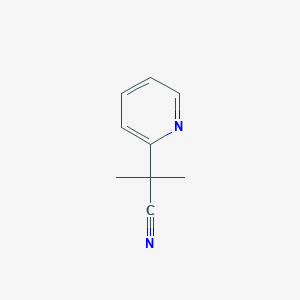

2-Methyl-2-(pyridin-2-YL)propanenitrile

Overview

Description

2-Methyl-2-(pyridin-2-YL)propanenitrile is an organic compound with the molecular formula C9H10N2 It is a nitrile derivative of pyridine, characterized by a nitrile group (-CN) attached to a 2-methyl-2-pyridinyl group

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with the pi3k/akt/mtor signaling pathway, which plays a critical role in controlling tumor growth, proliferation, and apoptosis .

Mode of Action

It’s suggested that similar compounds could regulate the pi3k/akt/mtor signaling pathway by inhibiting the phosphorylation of akt and s6 proteins .

Biochemical Pathways

Compounds with similar structures have been shown to impact the pi3k/akt/mtor signaling pathway .

Result of Action

Similar compounds have manifested remarkable antiproliferative activities against certain cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(pyridin-2-YL)propanenitrile typically involves the reaction of 2-pyridinecarboxaldehyde with isobutyronitrile in the presence of a base such as potassium tert-butoxide. The reaction is carried out under nitrogen atmosphere to prevent oxidation, and the mixture is stirred at room temperature for several hours.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. similar compounds are often synthesized using large-scale organic synthesis techniques, which involve the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(pyridin-2-YL)propanenitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Primary amines.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

2-Methyl-2-(pyridin-2-YL)propanenitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.

Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

2-Methylpyridine: A simpler derivative of pyridine with a methyl group at the 2-position.

2-Cyanopyridine: A nitrile derivative of pyridine with the nitrile group directly attached to the pyridine ring.

2,2’-Dipicolylamine: A compound with two pyridine rings connected by a methylene bridge.

Uniqueness

2-Methyl-2-(pyridin-2-YL)propanenitrile is unique due to the presence of both a nitrile group and a 2-methyl-2-pyridinyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Biological Activity

2-Methyl-2-(pyridin-2-YL)propanenitrile, a compound with the molecular formula C₉H₁₀N₂, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring attached to a propanenitrile group. Its structural formula can be represented as follows:

This compound is characterized by its nitrile functional group, which is known for contributing to various biological activities.

Synthesis

The synthesis of this compound has been explored through various methods. One notable approach involves an equilibrium-driven transnitrilation strategy, which allows for the efficient formation of nitrile-bearing compounds. This method emphasizes the use of safer and non-toxic sources of cyanide, enhancing the compound's synthetic utility in pharmaceutical applications .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, a study demonstrated that derivatives of this compound could effectively inhibit the Type III secretion system in pathogenic bacteria, which is crucial for their virulence .

Cytotoxicity and Cancer Research

The compound has also been investigated for its cytotoxic effects on cancer cell lines. Preliminary studies suggest that it may induce apoptosis in certain cancer cells, making it a candidate for further research in cancer therapeutics. The mechanisms behind its cytotoxicity involve disrupting cellular processes, although detailed pathways remain under investigation .

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship study has been conducted to understand how modifications to the compound's structure influence its biological activity. Variations in substituents on the pyridine ring have shown to affect both potency and selectivity against different biological targets. This information is critical for guiding future drug design efforts aimed at optimizing efficacy while minimizing toxicity .

Case Studies and Research Findings

Properties

IUPAC Name |

2-methyl-2-pyridin-2-ylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-9(2,7-10)8-5-3-4-6-11-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYILGDLWTPODQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20512615 | |

| Record name | 2-Methyl-2-(pyridin-2-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81039-18-1 | |

| Record name | α,α-Dimethyl-2-pyridineacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81039-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-2-(pyridin-2-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-2-pyridin-2-ylpropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.